N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidinone derivative featuring a 4-chloro-2-(trifluoromethyl)phenyl group and a piperidin-1-yl substituent. Its structural complexity arises from the fused thiazole-pyrimidine core, which is linked to an acetamide moiety. The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, while the piperidine ring may contribute to receptor binding via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5O2S/c20-11-4-5-13(12(8-11)19(21,22)23)25-14(29)9-28-10-24-16-15(17(28)30)31-18(26-16)27-6-2-1-3-7-27/h4-5,8,10H,1-3,6-7,9H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYVEMVSCMFTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmaceutical Development: Researchers explore its use as a lead compound for developing new drugs.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its mechanism of action and potential effects.
Mechanism of Action
The mechanism by which N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Moiety
- N-(4-Fluorophenyl) analog (): Replacing the 4-chloro-2-(trifluoromethyl)phenyl group with a 4-fluorophenyl reduces steric bulk and alters electronic properties.
- The methyl group at position 2 could sterically hinder enzyme interactions, reducing potency compared to the piperidin-1-yl substituent in the target compound .
Core Heterocycle Modifications
- Thiazolo[4,5-b]pyridines (): QSAR studies on piperidinyl-substituted thiazolo[4,5-b]pyridines highlight the importance of hydrophobic regions (TCN_5 descriptor) and hydrophilic surface area (XAHydrophilicArea) for H3 receptor antagonism. While the target compound’s thiazolo[4,5-d]pyrimidine core differs, the shared piperidine group suggests analogous binding interactions .
- Pyrimidine-thiophene hybrids (): Compounds like 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine demonstrate that thiophene substituents improve bioavailability but may reduce selectivity due to off-target interactions. The target compound’s trifluoromethyl group could mitigate this by enhancing target affinity .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
While the target compound’s structural features suggest optimized receptor binding and metabolic stability, direct pharmacological data are lacking in the provided evidence. Comparative analysis with analogs indicates that:
- Trifluoromethyl groups enhance lipophilicity but may require advanced synthetic techniques.
- Piperidine substituents are advantageous for receptor interactions but may increase molecular weight, affecting bioavailability.
- Thiophene or furan rings improve solubility but could introduce off-target effects.
Further studies should prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) and ADMET profiling to validate these hypotheses.
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 1223795-84-3) is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.9 g/mol. Its structure incorporates several functional groups, including aromatic rings and heterocyclic components that contribute to its biological activity.
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes and receptors. The presence of the piperidinyl group suggests potential interactions with neurotransmitter systems or as a modulator of enzyme activity.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown promising results in assays against HCT116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 39.6 ± 14 |
| MIA PaCa-2 | 49.3 ± 36 |
These values indicate that the compound possesses moderate potency in inhibiting cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation in certain cancer cells and has been exploited as a therapeutic strategy in oncology.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored various derivatives of thiazolopyrimidine compounds, including this compound. The results indicated that modifications to the piperidinyl group enhanced potency against specific cancer cell lines.
- Inhibition of DHODH : Another study focused on the role of DHODH inhibition in cancer therapy highlighted the potential of this compound as a lead for developing novel anticancer agents targeting this enzyme pathway.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)-thiazolo[4,5-d]pyrimidin-6-yl]acetamide?
- Methodological Answer : The synthesis involves three key stages:
Core Formation : Construct the thiazolo[4,5-d]pyrimidinone core via cyclization of thiourea derivatives with α-keto esters under acidic conditions .
Piperidine Substitution : Introduce the piperidin-1-yl group at position 2 of the thiazolo-pyrimidine core using nucleophilic substitution with piperidine in anhydrous DMF at 80–100°C .
Acetamide Coupling : Attach the chlorinated phenylacetamide moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic ester derivative of the phenyl group .
- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR to verify proton environments (e.g., trifluoromethyl singlet at δ 3.8–4.2 ppm; piperidine multiplet at δ 1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 528.0821) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Test against CDK2/Cyclin E using fluorescence polarization (IC determination) .
- Antifungal Activity : Use microdilution assays against Candida albicans (MIC values) .
- Cytotoxicity : MTT assays on HEK293 cells to assess selectivity .
Advanced Research Questions
Q. How can synthetic yield be optimized for the piperidine substitution step?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate variables:
- Parameters : Temperature (60–120°C), solvent polarity (DMF vs. DMSO), catalyst (e.g., KCO vs. CsCO), and reaction time (4–24 hrs) .
- Statistical Analysis : Use response surface modeling (RSM) to identify optimal conditions. For example, 90°C in DMF with KCO for 12 hrs increased yield from 45% to 72% in analogous syntheses .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
Assay Validation : Ensure consistency in protocols (e.g., ATP concentration in kinase assays) .
Compound Stability : Test degradation in DMSO stocks via LC-MS over 72 hrs .
Orthogonal Assays : Compare enzymatic (CDK2) vs. cellular (apoptosis) activity to distinguish target-specific vs. off-target effects .
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide carbonyl group, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm, PDI <0.2) to enhance bioavailability .
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS for intravenous administration .
Key Recommendations
- Characterization : Always cross-validate NMR with HRMS to rule out isomeric impurities .
- Biological Replicates : Perform assays in triplicate with positive controls (e.g., staurosporine for kinase inhibition) .
- Data Reproducibility : Archive synthetic protocols (e.g., catalyst batches, solvent purity) in electronic lab notebooks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
